2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-8-14(22-9-13(17)21)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUABLAQNCRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,5-Dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine
- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 2,5-Diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine
The uniqueness of this compound lies in its specific thioacetamide group, which imparts distinct reactivity and biological activity .
Biological Activity
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of the compound have been studied extensively, revealing potential therapeutic applications in various fields.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating significant cytotoxicity.
- NCI-H460 (Lung Cancer) : The compound showed a TGI of 12.50 µM.
These findings suggest that this compound has promising anticancer properties.
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF7 | 3.79 | - |
| NCI-H460 | - | 12.50 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Inhibition rate of 80%.
- Escherichia coli : Inhibition rate of 76%.
These results indicate the potential use of this compound in treating bacterial infections.
| Pathogen | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 80 |
| Escherichia coli | 76 |
Anti-inflammatory Activity
Additionally, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit key inflammatory mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The compound can bind to specific enzymes or receptors involved in cancer progression and inflammation, thereby altering cellular responses.
Case Studies
-
Study on Anticancer Effects :
- Researchers evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell proliferation and induced apoptosis in MCF7 cells.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted against multiple bacterial strains where the compound displayed robust antimicrobial activity comparable to standard antibiotics.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. Key steps include nucleophilic substitution at the 7-position of the pyrimidine ring to introduce the thioacetamide moiety. Reaction conditions require precise temperature control (e.g., reflux in ethanol or DMF), catalysts (e.g., palladium for coupling reactions), and solvents like dichloromethane or dimethylformamide. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methyl, phenyl, and thioether groups. Infrared (IR) spectroscopy verifies the presence of amide C=O stretching (~1650 cm⁻¹) and thioether C-S bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%) .
Q. What preliminary biological assays are recommended for initial activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., fluorescence polarization or surface plasmon resonance) are standard. Cell-based assays, such as cytotoxicity or apoptosis assays, provide insights into cellular activity. Dose-response curves (IC₅₀/EC₅₀ values) are quantified using spectrophotometric or fluorometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic variation of parameters is required:
- Temperature : Test reflux vs. room-temperature conditions for thioether formation.
- Solvent polarity : Compare polar aprotic (DMF) vs. non-polar solvents (toluene).
- Catalyst loading : Optimize palladium or copper catalyst concentrations for coupling steps.
- Purification : Evaluate silica gel vs. reverse-phase chromatography for isolating the product .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Contradictions may arise from assay-specific variables (e.g., pH, cofactors, cell lines). A tiered approach is recommended:
- Validate assays using positive/negative controls.
- Perform orthogonal assays (e.g., biochemical vs. cellular).
- Analyze compound stability (e.g., HPLC post-incubation) to rule out degradation .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with target proteins.
- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites.
- Kinetic Studies : Measures substrate turnover rates (kcat/Km) under varying inhibitor concentrations .
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
Compare analogs with modifications at the 2,5-dimethyl, 3-phenyl, or thioacetamide groups. For example:
- 3-Phenyl substitution : Replace with fluorophenyl to assess electronic effects.
- Thioether vs. sulfone : Test oxidative stability and target interactions.
- Amide modifications : Replace acetamide with propanamide to evaluate steric effects .
Q. What strategies are effective for tracking metabolic stability in vitro?
- Isotopic Labeling : Incorporate ¹⁴C or ³H at the methyl or phenyl groups for radiometric detection.
- LC-MS/MS : Monitor parent compound depletion in liver microsomes or hepatocytes.
- CYP450 Inhibition Assays : Identify metabolic pathways using recombinant enzymes .
Q. How can computational methods predict off-target interactions?
- Molecular Docking : Screen against databases like ChEMBL or PDB for potential targets.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the pyrimidine ring).
- Machine Learning : Train models on existing bioactivity data to predict toxicity profiles .
Q. What experimental designs are optimal for assessing environmental impact in disposal scenarios?
- Biodegradation Studies : Use OECD 301B (CO2 evolution test) to evaluate microbial breakdown.
- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition assays.
- Adsorption-Desorption : Measure soil-water partitioning coefficients (Kd) .
Methodological Notes
- Data Reproducibility : Always include triplicate measurements and statistical analysis (e.g., ANOVA for yield optimization).
- Safety Protocols : Use fume hoods for solvent handling and PPE for cytotoxic assays .
- Ethical Compliance : Adhere to institutional guidelines for animal or human tissue studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
